molecular formula C21H23N3O6 B12488840 Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate

Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12488840
M. Wt: 413.4 g/mol
InChI Key: BTXQRJBOXBWRSL-UHFFFAOYSA-N
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Description

Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the nitrophenyl group, and the esterification of the benzoate. Common reagents used in these reactions include morpholine, nitrobenzene derivatives, and benzoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can lead to the formation of various substituted morpholine derivatives .

Scientific Research Applications

Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine
  • N-(1-(((3-(4-Morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
  • [3-(Morpholin-4-yl)propyl][(2-nitrophenyl)methyl]amine

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H23N3O6/c1-2-10-30-21(26)18-14-16(6-7-19(18)23-8-11-29-12-9-23)22-20(25)15-4-3-5-17(13-15)24(27)28/h3-7,13-14H,2,8-12H2,1H3,(H,22,25)

InChI Key

BTXQRJBOXBWRSL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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